molecular formula C12H17NO B12339318 (2-Methoxyethyl)(3-phenyl-2-propen-1-YL)amine

(2-Methoxyethyl)(3-phenyl-2-propen-1-YL)amine

Cat. No.: B12339318
M. Wt: 191.27 g/mol
InChI Key: WBCLIMQLSCPAIZ-VMPITWQZSA-N
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Description

(2-Methoxyethyl)(3-phenyl-2-propen-1-YL)amine is an organic compound that features both an ether and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)(3-phenyl-2-propen-1-YL)amine can be achieved through several synthetic routes. One common method involves the reaction of 3-phenyl-2-propen-1-amine with 2-methoxyethanol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ether linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)(3-phenyl-2-propen-1-YL)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Aldehydes, ketones.

    Reduction: Alcohols, secondary amines.

    Substitution: Various substituted amines and ethers.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)(3-phenyl-2-propen-1-YL)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methoxyethyl)(3-phenyl-2-propen-1-YL)amine is unique due to its combination of ether and amine functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(E)-N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine

InChI

InChI=1S/C12H17NO/c1-14-11-10-13-9-5-8-12-6-3-2-4-7-12/h2-8,13H,9-11H2,1H3/b8-5+

InChI Key

WBCLIMQLSCPAIZ-VMPITWQZSA-N

Isomeric SMILES

COCCNC/C=C/C1=CC=CC=C1

Canonical SMILES

COCCNCC=CC1=CC=CC=C1

Origin of Product

United States

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